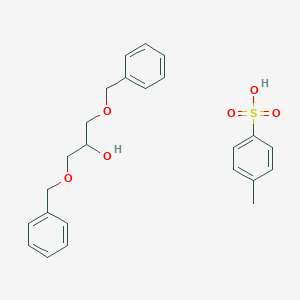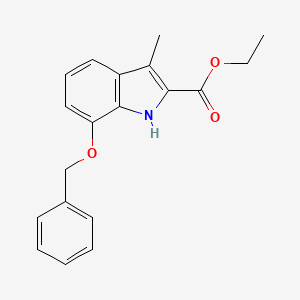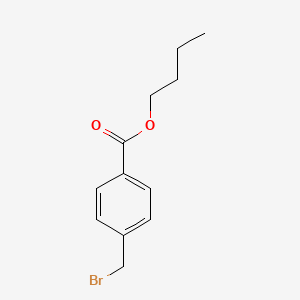
Butyl 4-(bromomethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(bromomethyl)benzoate, also known as tert-butyl 4-(bromomethyl)benzoate, is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid and is characterized by the presence of a bromomethyl group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(bromomethyl)benzoate typically involves the esterification of 4-(bromomethyl)benzoic acid with tert-butyl alcohol. One common method involves the reaction of 4-(bromomethyl)benzoyl chloride with tert-butyl alcohol in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 10-30°C for about 5 hours. After the reaction, the product is extracted using ethyl acetate and purified by washing with dilute acid and drying under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-(bromomethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted benzoates.
Oxidation Reactions: The major product is 4-(bromomethyl)benzoic acid.
Reduction Reactions: The major product is 4-(bromomethyl)benzyl alcohol.
Aplicaciones Científicas De Investigación
Butyl 4-(bromomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of potential drug candidates and as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals, polymers, and coatings
Mecanismo De Acción
The mechanism of action of butyl 4-(bromomethyl)benzoate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine atom, leading to the formation of new chemical bonds. The ester group can also participate in various reactions, including hydrolysis and reduction, contributing to the compound’s versatility in organic synthesis .
Comparación Con Compuestos Similares
Butyl 4-(bromomethyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(bromomethyl)benzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl 4-(bromomethyl)benzoate: Similar structure but with an ethyl ester group.
Propyl 4-(bromomethyl)benzoate: Similar structure but with a propyl ester group.
Uniqueness
The uniqueness of this compound lies in its tert-butyl ester group, which provides steric hindrance and affects the compound’s reactivity and solubility. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its methyl, ethyl, and propyl counterparts .
Propiedades
Número CAS |
86582-55-0 |
|---|---|
Fórmula molecular |
C12H15BrO2 |
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
butyl 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C12H15BrO2/c1-2-3-8-15-12(14)11-6-4-10(9-13)5-7-11/h4-7H,2-3,8-9H2,1H3 |
Clave InChI |
HUHMXYOWQLTPGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)

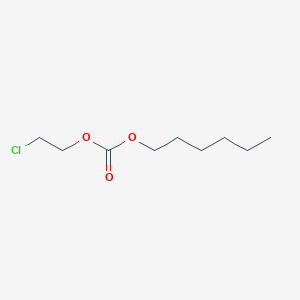
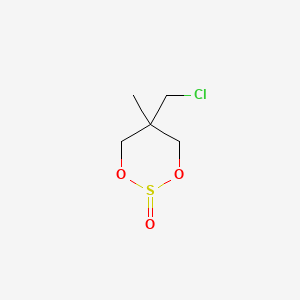

![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol](/img/structure/B14416417.png)


![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
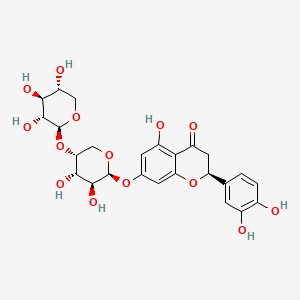
![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
